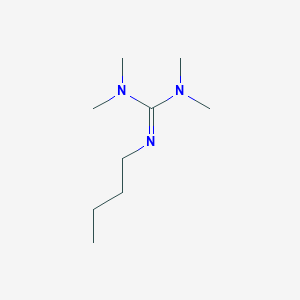

2-Butyl-1,1,3,3-tetramethylguanidine

Description

Overview of Guanidine (B92328) Derivatives in Organic Chemistry

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is present in biologically significant molecules such as the amino acid arginine. Guanidine derivatives are renowned for their strong basicity, often categorized as "superbases" because they are stronger bases than the hydroxide (B78521) ion. dcfinechemicals.com Their high basicity stems from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. In organic synthesis, they are valued not only for their strength as bases but also for their frequent lack of nucleophilic character, particularly when sterically hindered. dcfinechemicals.com This combination of properties makes them useful reagents and catalysts in a wide array of chemical transformations.

Significance of Strong Organic Bases in Catalysis

Strong organic bases are crucial in catalysis for their ability to deprotonate substrates, thereby increasing their nucleophilicity and facilitating reactions. They are instrumental in numerous organic reactions, including alkylations, eliminations, condensations, and polymerizations. Unlike inorganic bases, organic bases often offer better solubility in organic solvents, allowing for milder and more homogeneous reaction conditions. The development of non-nucleophilic organic bases, such as certain amidines and sterically hindered guanidines, has been a significant advancement. These bases can abstract a proton without participating in competing nucleophilic substitution or addition reactions, which prevents the formation of unwanted byproducts and increases the yield of the desired product. dcfinechemicals.com

Historical Context of 2-Butyl-1,1,3,3-tetramethylguanidine in Academic Research

Specific historical context for this compound (CAS 27931-45-9) is not well-documented in academic and scientific literature. Its isomer, 2-tert-Butyl-1,1,3,3-tetramethylguanidine (B31305) (CAS 29166-72-1), or Barton's Base, has a rich history, having been developed in 1982 by Nobel laureate Derek Barton and his colleagues as part of a series of potent, sterically hindered non-nucleophilic bases. wikipedia.org However, similar seminal research or landmark applications for the n-butyl isomer are not readily found. While its existence is confirmed through chemical supplier databases and some spectroscopic data is available, there is a lack of published research detailing its synthesis, development, and specific applications in academic research, indicating it is far less commonly used and studied than its tert-butyl counterpart.

Structure

3D Structure

Properties

CAS No. |

27931-45-9 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2-butyl-1,1,3,3-tetramethylguanidine |

InChI |

InChI=1S/C9H21N3/c1-6-7-8-10-9(11(2)3)12(4)5/h6-8H2,1-5H3 |

InChI Key |

ABQPZGFRMFRBBC-UHFFFAOYSA-N |

SMILES |

CCCCN=C(N(C)C)N(C)C |

Canonical SMILES |

CCCCN=C(N(C)C)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 1,1,3,3 Tetramethylguanidine

Established Synthetic Pathways for 2-Butyl-1,1,3,3-tetramethylguanidine

The most well-documented pathways for synthesizing alkyl-substituted tetramethylguanidines, including the butyl derivative, involve the reaction of an activated urea (B33335) species with a primary amine.

A highly efficient method for preparing sterically hindered guanidines like the related 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) is through a one-pot procedure. orgsyn.org This approach is favored for its convenience and ability to produce large quantities of the compound. In this process, the reagents are added sequentially to a single reaction vessel, avoiding the need to isolate intermediate compounds. The synthesis typically begins with the activation of N,N,N',N'-tetramethylurea, followed by the introduction of the primary amine (butylamine) to complete the reaction and form the target guanidine (B92328). orgsyn.org

A prominent and established route involves the reaction of N,N,N',N'-tetramethylurea with a halogenating agent, followed by reaction with a primary amine. orgsyn.orgwikipedia.org Historically, phosgene (B1210022) was used as the halogenating agent, but due to its hazardous nature, safer equivalents like triphosgene (B27547) are now employed. orgsyn.org

The reaction proceeds in two main steps:

Activation of Urea: N,N,N',N'-tetramethylurea is reacted with a halogenating agent such as triphosgene in a suitable solvent like dry toluene. orgsyn.org This forms a highly reactive intermediate known as a Vilsmeier salt. wikipedia.org

Guanidine Formation: The primary amine, in this case, butylamine, is then added to the reaction mixture. The amine displaces the chlorine from the Vilsmeier salt intermediate to form the final this compound product. orgsyn.orgwikipedia.org The product is then typically isolated and purified. orgsyn.org

Table 1: Reactants in the Synthesis of this compound

| Reactant | Role |

|---|---|

| N,N,N',N'-Tetramethylurea | Guanidine backbone precursor |

| Triphosgene | Halogenating/Activating Agent |

| Butylamine | Source of the butyl group |

| Toluene/Ether | Anhydrous Solvents |

| Sodium Hydroxide (B78521) | Used during workup to neutralize byproducts |

While the urea-based method is common, other strategies exist for the synthesis of the broader class of guanidines. These methods provide alternative pathways that can be adapted for specific substrates or desired reaction conditions.

From Thioureas: A widely used method for guanidine synthesis involves the use of thiourea (B124793) derivatives as guanidylating agents. researchgate.net These precursors are often activated with coupling reagents or through the use of a thiophilic metal salt, such as mercuric chloride, to facilitate desulfurization and subsequent reaction with an amine. researchgate.netrsc.org

From Carbodiimides: The reaction of amines with carbodiimides is an atom-economical way to produce N-substituted guanidines. rsc.org While less nucleophilic amines may not react readily under heat, the development of catalytic procedures, such as those using imido titanium(IV) complexes, has expanded the scope of this methodology. rsc.org

Modern Catalytic Methods: Recent advancements include palladium-catalyzed cascade reactions involving azides, isonitriles, and amines to form functionalized guanidines. organic-chemistry.org Another modern approach is the hydroamination of carbodiimides, which can be catalyzed by reagents like lithium triethylborohydride under mild, solvent-free conditions. organic-chemistry.org

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The primary synthesis of this compound relies on two key precursors:

N,N,N',N'-Tetramethylurea: This compound provides the core C(N(CH₃)₂)₂ structure of the final product. orgsyn.org

Butylamine: This primary amine provides the butyl substituent on the imine nitrogen.

The crucial intermediate in this synthesis is the Vilsmeier salt, which is the product of the reaction between N,N,N',N'-tetramethylurea and the phosgene equivalent. wikipedia.org During the one-pot synthesis, the formation of this intermediate is visibly marked by the appearance of a white precipitate. orgsyn.org This electrophilic species is highly reactive towards nucleophilic attack by the primary amine, leading to the formation of the guanidine.

Optimization of Synthesis Parameters for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Based on established procedures for the analogous tert-butyl derivative, several parameters are key. orgsyn.org A reported synthesis of 2-tert-butyl-1,1,3,3-tetramethylguanidine achieved a yield of 73% with a purity of approximately 95%, with the primary impurity being the starting urea. orgsyn.org Purification is typically accomplished via distillation. orgsyn.org

Table 2: Key Synthesis Optimization Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Initial cooling to ~10°C during urea addition, followed by warming to ambient temperature. orgsyn.org | Controls the rate of formation of the reactive intermediate and prevents side reactions. |

| Solvent | Use of anhydrous solvents (e.g., toluene, ether). orgsyn.org | Prevents hydrolysis of the halogenating agent and the reactive Vilsmeier intermediate. |

| Reagent Addition | Slow, dropwise addition of urea and amine solutions over a defined period (e.g., 30 minutes). orgsyn.org | Maintains control over the reaction exotherm and ensures efficient mixing. |

| Atmosphere | Reaction conducted under an inert atmosphere (e.g., nitrogen or argon). orgsyn.org | Excludes atmospheric moisture, which could decompose reactants and intermediates. |

| Workup | Washing with aqueous sodium hydroxide followed by extraction with ether. orgsyn.org | Removes acidic byproducts and isolates the basic guanidine product. |

Catalytic Applications of 2 Butyl 1,1,3,3 Tetramethylguanidine in Organic Synthesis

2-Butyl-1,1,3,3-tetramethylguanidine in Carbon-Carbon Bond Forming Reactions

BTMG serves as an effective catalyst for the formation of carbon-carbon bonds, particularly in condensation and addition reactions where proton abstraction is a key step.

The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen, is a fundamental method for synthesizing α,β-unsaturated ketones, also known as chalcones. wikipedia.org this compound has been identified as an efficient catalyst for this transformation. For instance, it has been successfully employed in the condensation of 17-oxo steroids with various aromatic aldehydes. researchgate.net In these reactions, BTMG functions as a strong base to generate an enolate from the steroid ketone, which then acts as the nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step yields the arylidene-steroid product.

Research has shown that the catalytic activity of this compound in Claisen-Schmidt condensations can be significantly enhanced by the presence of co-catalysts, particularly diols like ethylene (B1197577) glycol. researchgate.net The combination of BTMG and a diol, in the presence of CO2, can form a switchable polarity solvent system. This system exists in non-ionic and ionic forms, and this reversible nature facilitates the reaction. The diol is believed to assist in the proton transfer steps of the reaction mechanism, thereby accelerating the condensation process and leading to higher yields in shorter reaction times. This synergistic effect makes the BTMG/diol system a more efficient catalytic medium compared to using the guanidine (B92328) base alone. researchgate.net

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an activated alkene, is a crucial reaction for synthesizing β-amino carbonyl compounds and their derivatives. researchgate.net this compound has proven to be an effective catalyst for this reaction, particularly in the addition of N-heterocycles to α,β-unsaturated systems. researchgate.netresearchgate.net BTMG's role is to activate the nitrogen nucleophile by deprotonation or hydrogen bonding, increasing its reactivity towards the Michael acceptor. This catalytic approach has been successfully applied to the synthesis of 16α-azolyl-pregnenolone derivatives through the addition of various azoles to 16-dehydropregnenolone (B108158). researchgate.net

The scope of the BTMG-catalyzed aza-Michael addition includes a variety of N-heterocyclic reagents, specifically different azoles. Research on the addition to 16-dehydropregnenolone has demonstrated that imidazole (B134444), 1,2,4-triazole (B32235), and 1H-1,2,3-triazole are all viable nucleophiles in this reaction. However, the reactivity and yield can be influenced by the nature of the heterocycle. For instance, while imidazole and 1,2,4-triazole provide good yields of the corresponding adducts, other heterocycles like 1H-1,2,3-triazole may exhibit lower reactivity. This limitation is likely due to the differing pKa values and nucleophilicity of the various N-heterocyclic compounds. The steric hindrance around the nucleophilic nitrogen atom can also play a role in the success of the reaction. researchgate.net

| N-Heterocycle (Nucleophile) | Product | Yield (%) |

|---|---|---|

| Imidazole | 16α-(Imidazol-1-yl)-pregnenolone | Good |

| 1,2,4-Triazole | 16α-(1,2,4-Triazol-1-yl)-pregnenolone | Good |

| 1H-1,2,3-Triazole | 16α-(1,2,3-Triazol-1-yl)-pregnenolone | Lower |

Aza-Michael Addition Reactions Mediated by this compound

This compound in Carbon-Nitrogen Bond Forming Reactions

Beyond its role in C-C bond formation, BTMG is also a valuable catalyst for constructing carbon-nitrogen bonds, particularly in reactions involving the fixation of carbon dioxide.

The N-formylation of amines using carbon dioxide as a C1 source represents a green and sustainable method for synthesizing formamides, which are important intermediates in organic synthesis. researchgate.net this compound (BTMG) has been shown to effectively catalyze this transformation in the presence of a reducing agent, such as phenylsilane (B129415) (PhSiH3). researchgate.net In this process, BTMG is thought to activate the hydrosilane, facilitating the reduction of CO2. The amine then reacts with the activated CO2 species to form the corresponding N-formylated product. This catalytic system is applicable to a range of both primary and secondary amines, demonstrating its versatility.

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| Aniline | N-Phenylformamide | High |

| Benzylamine | N-Benzylformamide | High |

| Piperidine (B6355638) | Piperidine-1-carbaldehyde | High |

| Morpholine | Morpholine-4-carbaldehyde | High |

Other Emerging Organic Transformations Catalyzed by this compound

This compound, a sterically hindered, non-nucleophilic strong organic base, is recognized for its catalytic prowess in a variety of organic reactions. Its primary role is to function as an effective Brønsted base, capable of deprotonating a wide range of carbon and heteroatom acids to facilitate subsequent transformations. The bulky tert-butyl group, combined with the tetramethylguanidine core, provides a unique chemical environment that favors proton abstraction while minimizing undesirable side reactions, such as nucleophilic attack by the base itself. This characteristic makes it a valuable tool in modern organic synthesis for reactions requiring strong basicity without nucleophilicity.

Transesterification Processes

Transesterification is a crucial organic reaction that involves the conversion of one ester into another by exchanging the alkoxy moiety. wikipedia.org This process is fundamental in various industrial applications, most notably in the production of biodiesel from triglycerides. researchgate.netmdpi.com The reaction is typically catalyzed by an acid or a base. In base-catalyzed transesterification, the mechanism commences with the deprotonation of an alcohol by the base, generating a potent nucleophile (an alkoxide). srsintl.com This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which subsequently collapses to form the new ester and releases the original alkoxide. wikipedia.org

While various guanidine derivatives have been explored as effective catalysts for the transesterification of oils and fats, specific and detailed research findings on the application of this compound in these processes are not extensively documented in the scientific literature. researchgate.net The strong basicity of guanidines makes them suitable candidates for catalyzing such reactions, but the catalytic activity of this compound in particular for transesterification remains an area requiring further investigation to establish its efficacy and potential advantages over other catalysts.

Cyanoacylation Reactions

Cyanoacylation is a chemical transformation that introduces a cyanoacetyl group into a molecule. This reaction is valuable for the synthesis of various nitrogen-containing compounds and complex molecular architectures. For instance, the cyanoacetylation of a piperidine derivative is a key step in the synthesis of Tofacitinib, a Janus kinase inhibitor. nih.gov

The catalytic application of this compound specifically for cyanoacylation reactions is not widely reported in peer-reviewed literature. While its parent compound, 1,1,3,3-tetramethylguanidine (B143053) (TMG), has been studied as a catalyst in related reactions like the cyanosilylation of ketones, the direct extrapolation of this activity to cyanoacylation catalyzed by the 2-Butyl derivative is not established. researchgate.net The potential of this compound to act as a base catalyst in cyanoacylation by deprotonating a cyanoacetic acid derivative or the substrate remains a subject for future research.

Alkylation Reactions

The utility of this compound, often referred to as Barton's base, is well-documented in the context of alkylation reactions, particularly those involving the alkylation of compounds with active methylene (B1212753) groups. orgsyn.orgwikipedia.org Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (such as carbonyls, esters, or nitriles), which increases the acidity of the methylene protons. egyankosh.ac.in

As a strong, sterically hindered, non-nucleophilic base, this compound is highly effective at deprotonating these active methylene compounds to generate a stabilized carbanion (enolate). orgsyn.org This enolate then acts as a nucleophile, attacking an alkyl halide or another electrophile to form a new carbon-carbon bond. The bulky nature of Barton's base is advantageous as it prevents the base itself from competing as a nucleophile and undergoing alkylation, a problem encountered with less hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene). orgsyn.org This clean deprotonation without side reactions allows for high yields and purity of the desired alkylated products.

| Active Methylene Substrate | Alkylating Agent | Product | Role of this compound |

|---|---|---|---|

| Diethyl malonate | Benzyl (B1604629) bromide | Diethyl 2-benzylmalonate | Acts as a strong, non-nucleophilic base to deprotonate diethyl malonate, forming the nucleophilic enolate for reaction with benzyl bromide. |

| Ethyl acetoacetate | Iodomethane | Ethyl 2-methylacetoacetate | Facilitates the formation of the enolate from ethyl acetoacetate, enabling subsequent methylation. |

| Malononitrile (B47326) | Allyl chloride | 2-Allylmalononitrile | Promotes the deprotonation of malononitrile to generate the carbanion needed for allylation. |

2 Butyl 1,1,3,3 Tetramethylguanidine As a Component in Switchable Solvent Systems and Ionic Liquids

Reversible Ionic Liquids (RevILs) Formation with 2-Butyl-1,1,3,3-tetramethylguanidine

CO₂-Triggered Switching Mechanisms in this compound/Alcohol Systems

The switching mechanism from a non-ionic liquid to a Reversible Ionic Liquid is a chemical reaction between the three components: the guanidine (B92328) base, the alcohol, and carbon dioxide. tubitak.gov.tr The process is generally understood to follow a termolecular reaction mechanism.

In this reaction, the alcohol (ROH) first reacts with CO₂ to form a transient alkylcarbonic acid. The highly basic guanidine, this compound, then acts as a strong Brønsted base, abstracting the acidic proton from the alkylcarbonic acid. This acid-base reaction results in the formation of two distinct ionic species: a protonated guanidinium (B1211019) cation and an alkylcarbonate anion.

This compound (Base) + ROH (Alcohol) + CO₂ ⇌ [2-Butyl-1,1,3,3-tetramethylguanidinium]⁺[ROCO₂]⁻ (Ionic Liquid)

The product is a salt that is liquid at or near room temperature, characteristic of an ionic liquid. This transformation leads to a dramatic change in the solvent's physical properties, most notably its polarity and ionic strength. The system remains in its ionic form as long as the CO₂ is present. Removal of CO₂ shifts the equilibrium back to the left, releasing the gas and reverting the liquid to its non-ionic state. Studies on the closely related 1,1,3,3-tetramethylguanidine (B143053) (TMG)/1-propanol (B7761284) system have shown a favorable 1:1 molar uptake of CO₂ to TMG. tubitak.gov.tr

Influence of Alcohol Structure on RevIL Formation and Properties

The structure of the alcohol co-solvent plays a critical role in determining the physical and chemical properties of the resulting RevIL. Factors such as the alcohol's chain length, branching, and the presence of other functional groups influence the properties of the alkylcarbonate anion, which in turn affects the characteristics of the ionic liquid.

Generally, the properties of ionic liquids are a function of both the cation and anion structure. nih.gov In this system, while the guanidinium cation remains constant, the alkylcarbonate anion is tailored by the choice of alcohol.

Viscosity: The elongation of the alkyl chain on the alcohol typically leads to an increase in the viscosity of the resulting ionic liquid. nih.gov This is attributed to stronger van der Waals forces between the longer alkyl chains of the anions. Therefore, a RevIL formed with a long-chain alcohol like 1-octanol (B28484) would be expected to be more viscous than one formed with a short-chain alcohol like methanol (B129727) or ethanol.

Thermal Stability and Reversibility: The stability of the alkylcarbonate anion can be influenced by the alcohol structure, which may affect the temperature required to reverse the system. While guanidinium salts are known for good thermal and chemical stability, the specific conditions needed for CO₂ release can be subtly modified by the choice of alcohol. alfa-chemistry.com

Applications of this compound-Based Switchable Systems

The ability to reversibly switch the polarity of a solvent system using a benign trigger like CO₂ has opened up numerous applications in green chemistry and sustainable industrial processes.

Reaction Media in Sustainable Organic Synthesis

This compound, also known as Barton's Base, is a strong, sterically hindered, non-nucleophilic base that is effective in a variety of organic reactions, including alkylations and nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgsigmaaldrich.com Its use within a switchable solvent system offers significant advantages for sustainable synthesis.

A typical strategy involves carrying out a chemical reaction in the non-ionic, low-polarity state of the guanidine/alcohol mixture. In this state, the guanidine can act as a basic catalyst or reagent. Once the reaction is complete, the introduction of CO₂ transforms the solvent into a high-polarity ionic liquid. This abrupt change in the medium's polarity can be used to induce the precipitation of non-polar products, providing a simple, non-extractive method for product isolation.

Enhanced Product Separation and Catalyst Recycling Strategies

The most significant advantage of using these switchable systems is the simplification of downstream processing, particularly product separation and catalyst recycling. acs.org After a reaction is completed in the non-ionic phase, the system is switched to its ionic state.

Product Separation: If the desired product has low polarity, it will become immiscible in the newly formed ionic liquid and can be easily separated by decantation or filtration. This eliminates the need for large volumes of volatile organic solvents typically used for extraction, reducing waste and environmental impact.

Catalyst/Base Recycling: The guanidine base, now in its protonated guanidinium form, remains dissolved in the ionic liquid along with any polar catalysts or byproducts. After the product is removed, the ionic liquid can be heated or sparged with N₂, driving off the CO₂ and reverting the solvent to its non-ionic form. tubitak.gov.tr The regenerated guanidine/alcohol mixture is then ready to be used in a subsequent reaction cycle, demonstrating high recyclability. Guanidine-based catalysts have shown excellent potential for recycling in various applications. alfa-chemistry.comnih.gov

This integrated reaction and separation process aligns with the principles of green chemistry by improving process efficiency and minimizing waste generation.

Role in CO₂ Capture and Utilization Technologies

Guanidine/alcohol mixtures are highly effective systems for CO₂ capture. wgtn.ac.nz The chemical absorption of CO₂ is efficient, with some systems demonstrating the ability to capture CO₂ directly from ambient air. nih.gov

The key advantages of using this compound-based systems for CO₂ capture include:

High Loading Capacity: Guanidine-based systems can exhibit a high molar uptake of CO₂, often approaching a 1:1 mole ratio of CO₂ to the guanidine base, which is superior to the 0.5:1 ratio of traditional aqueous amine solutions like MEA. tubitak.gov.tr

Mild Regeneration Conditions: A major drawback of conventional amine-based CO₂ capture is the high energy penalty associated with solvent regeneration, which requires high temperatures. Guanidinium alkylcarbonate systems can be reversed to release the captured CO₂ under significantly milder conditions, such as heating at 50-90 °C. tubitak.gov.trnih.gov This drastically reduces the energy required for the process.

Stability and Reusability: These systems have demonstrated excellent stability over numerous absorption-desorption cycles, retaining their CO₂ capturing capability without significant degradation. acs.org

The captured CO₂ can either be sequestered or utilized as a C1 building block for the synthesis of valuable chemicals. For instance, polymeric ionic liquids derived from tetramethylguanidine have been used as catalysts for the conversion of CO₂ and epoxides into value-added products like 3-phenyl-2-oxazolidinone. acs.org

The table below summarizes the CO₂ capture performance of a representative guanidine-based system compared to a conventional amine solvent.

| System | Molar Ratio (CO₂:Base) | Regeneration Conditions | Key Advantage |

|---|---|---|---|

| TMG / 1-Propanol | ~1:1 | Mild Heat (e.g., 70°C) or N₂ Sparging | Low energy consumption, High capacity |

| Aqueous MEA (Conventional) | ~0.5:1 | High Heat (Reboiler, >100°C) | Mature technology |

Comparison of this compound with Other Switchable Amidine/Guanidine Systems (e.g., DBU)

Guanidines are generally stronger bases than amidines due to the resonance delocalization of the positive charge over three nitrogen atoms in the protonated form, compared to two nitrogens in amidines. This inherent basicity influences the thermodynamics of CO₂ capture and release. A key principle of these switchable systems is the reaction of the base with an alcohol in the presence of CO₂ to form an ionic liquid, which is reversed by heating or sparging with an inert gas to release the CO₂. researchgate.netrsc.org

A comparative study on various bicyclic amidine and guanidine superbases highlighted significant differences in their CO₂ capture and release performance. While DBU is a widely studied benchmark, other structures show more favorable kinetics and thermodynamics. For instance, bases with a 6-5 heterocyclic ring configuration, such as 1,5,7-triazabicyclo[4.3.0]non-6-ene (TBN) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), demonstrate markedly faster CO₂ release at milder conditions compared to the 6-6 and 6-7 ring combinations found in bases like DBU. rsc.orgrsc.org

Acyclic guanidines, like the tetramethylguanidine (TMG) family, offer a different structural motif. Kinetic studies on 1,1,3,3-tetramethylguanidine (TMG) in a 1-propanol solution revealed a favorable 1:1 molar loading ratio of CO₂ to TMG, which is superior to the typical 0.5:1 ratio for standard amine-based systems. tubitak.gov.trresearchgate.net The system was also found to be easily reversible, promising efficient regeneration. tubitak.gov.trresearchgate.net

This compound, as a substituted derivative of TMG, combines the high basicity of the guanidine core with the steric and electronic effects of a butyl group. Compared to the unsubstituted TMG, the butyl group increases the compound's lipophilicity and introduces greater steric hindrance around the basic nitrogen center. This steric bulk can influence the kinetics of the reaction with CO₂ and the stability of the resulting ionic liquid. While direct comparative data for the n-butyl derivative is scarce, insights can be drawn from its close analogue, 2-tert-Butyl-1,1,3,3-tetramethylguanidine (B31305) (Barton's base), which is noted for its strong basicity combined with high steric hindrance that makes it non-nucleophilic.

The table below summarizes key performance indicators for DBU and TMG, which serve as representative examples of the amidine and acyclic guanidine classes, respectively, providing a basis for comparison with this compound.

| Compound | Class | Structure Type | CO₂ Loading Ratio (mol CO₂/mol base) | Key Performance Characteristics |

|---|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | Bicyclic | ~1:1 (in alcohol) | Widely studied benchmark; reversible CO₂ capture. tubitak.gov.trresearchgate.net Slower CO₂ release compared to some other bicyclic systems. rsc.orgrsc.org |

| 1,1,3,3-Tetramethylguanidine (TMG) | Guanidine | Acyclic | 1:1 (in 1-propanol) | Favorable 1:1 loading ratio; promises efficient regeneration. tubitak.gov.trresearchgate.net |

| This compound | Guanidine | Acyclic, Substituted | Not explicitly reported, expected to be ~1:1 | Higher basicity than amidines. The butyl group adds steric hindrance, potentially influencing reaction kinetics and stability. |

Mechanistic and Computational Investigations of 2 Butyl 1,1,3,3 Tetramethylguanidine Catalysis

Elucidation of Catalytic Mechanisms Involving 2-Butyl-1,1,3,3-tetramethylguanidine

The catalytic cycle of BTMG is fundamentally centered on its ability to act as a potent Brønsted base. Its mechanism of action is primarily defined by proton transfer events and the subsequent interactions of the protonated catalyst with the reaction components.

The principal mechanistic function of this compound is to serve as a strong base, facilitating reactions by abstracting a proton from a substrate. The core of this function lies in the lone pair of electrons on the sp²-hybridized imino nitrogen atom, which acts as the proton acceptor. This initial deprotonation step is critical in a wide array of chemical transformations, including the alkylation of compounds with active methylene (B1212753) groups and nucleophilic aromatic substitution (SNAr) reactions.

The general pathway for a BTMG-catalyzed deprotonation can be described as follows:

Substrate Approach: The BTMG molecule orients itself relative to the acidic proton of the substrate. The significant steric hindrance provided by the tert-butyl and four methyl groups prevents the molecule from acting as a nucleophile, ensuring that its basicity is selectively expressed.

Proton Abstraction (Transition State): BTMG abstracts the proton from the substrate, forming a transient state where the proton is shared between the BTMG nitrogen and the substrate. This step generates a reactive anionic intermediate from the substrate.

Ion Pair Formation: A protonated BTMG cation (a guanidinium (B1211019) ion) and the substrate anion are formed as an ion pair. The delocalized positive charge on the guanidinium ion and its interaction with the anion can influence the subsequent steps of the reaction.

This clean and efficient proton removal is fundamental to its utility in reactions like the synthesis of vinyl iodides from ketohydrazones, where less hindered bases could lead to undesired side reactions.

Table 5.1.1: Key Mechanistic Steps in BTMG-Catalyzed Deprotonation

| Step | Description | Key Species |

|---|---|---|

| 1. Initial State | BTMG base and acidic substrate (H-Sub) are present in the reaction medium. | BTMG + H-Substrate |

| 2. Transition State | The sp² nitrogen of BTMG forms a partial bond with the acidic proton of the substrate, leading to a high-energy transition state. | [BTMG---H---Substrate]‡ |

| 3. Final State (Ion Pair) | Proton transfer is complete, resulting in a protonated BTMG cation and the deprotonated substrate anion. | [BTMG-H]⁺ + [Substrate]⁻ |

Following the initial proton transfer, the resulting protonated BTMG, a guanidinium cation, plays a crucial role in stabilizing the anionic intermediate it helps to form. This stabilization is achieved through a combination of electrostatic interactions and hydrogen bonding. The N-H bond formed upon protonation acts as a hydrogen bond donor, interacting with the negatively charged substrate anion.

This hydrogen bonding can:

Stabilize the Anionic Intermediate: By forming a hydrogen bond, the guanidinium cation can stabilize the negative charge on the substrate anion, preventing its premature or undesired reactions.

Influence Stereoselectivity: In asymmetric catalysis, the well-defined structure of the guanidinium-anion ion pair, held together by hydrogen bonds, can create a chiral environment that directs the subsequent approach of an electrophile, thereby influencing the stereochemical outcome of the reaction.

Modulate Reactivity: The strength and geometry of the hydrogen bond can modulate the reactivity of the anion, making it more or less available for the next reaction step.

While direct experimental studies detailing the specific hydrogen bonding interactions for BTMG in all its catalytic roles are specialized, the principle is a well-established aspect of organocatalysis involving Brønsted acids and bases.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on this compound

Computational chemistry provides indispensable tools for achieving a deeper understanding of the complex mechanisms underlying BTMG catalysis. Methods such as Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, transition states, and intermolecular interactions that are often difficult to observe experimentally.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states. For BTMG-catalyzed reactions, this involves modeling the precise geometry of the interacting molecules during the proton transfer step. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined.

Table 5.2.1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₁N₃ | |

| Molecular Weight | 171.28 g/mol | |

| Topological Polar Surface Area (TPSA) | 18.8 Ų | |

| Hydrogen Bond Acceptor Count | 1 | |

| Hydrogen Bond Donor Count | 0 |

Beyond calculating energy barriers, DFT and other computational methods provide profound insights into the non-covalent interactions between BTMG and its substrates. These theoretical models can visualize and quantify interactions such as hydrogen bonding and electrostatic forces in the catalyst-substrate complex and subsequent ion pairs.

For example, computational studies can reveal how the steric bulk of the tert-butyl group on BTMG influences the orientation of the substrate in the active site, a key factor in controlling selectivity. In the aforementioned Ir/Cu dual catalytic system, calculations revealed that BTMG coordinates to and stabilizes a Cu(I) intermediate by 21.1 kcal/mol. This stabilization highlights a specific and crucial interaction between the base and a reactive intermediate in the catalytic cycle. These theoretical insights are vital for a rational approach to catalyst design, allowing researchers to fine-tune the steric and electronic properties of the catalyst to achieve desired reactivity and selectivity.

Spectroscopic Analysis of this compound and its Adducts in Catalytic Systems (e.g., NMR, IR)

Spectroscopic techniques are essential for characterizing the structure of BTMG and for probing its behavior within a catalytic system. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for identifying the catalyst and its adducts with substrates or intermediates.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms in BTMG. The ¹H NMR spectrum of BTMG in CDCl₃ typically shows two singlets: one around δ 1.22 ppm corresponding to the nine equivalent protons of the tert-butyl group, and another at approximately δ 2.67 ppm for the twelve protons of the four methyl groups. Upon protonation to form the guanidinium ion, significant changes in the chemical shifts of these protons would be expected, providing a clear spectroscopic handle to monitor the progress of a reaction. Similarly, the chemical shift of the imine carbon in the ¹³C NMR spectrum is a sensitive probe of the electronic environment around the C=N bond. Studies on the related 1,1,3,3-tetramethylguanidine (B143053) (TMG) show its imine carbon appears around 169 ppm, a peak that shifts upon reaction, for instance, with CO₂.

Infrared (IR) spectroscopy is used to identify functional groups and can detect changes in bonding during a reaction. BTMG exhibits a characteristic absorption band for the C=N stretching vibration, which is observed around 1620 cm⁻¹ in the neat liquid. The frequency of this stretch is sensitive to the bond order and the electronic environment. When BTMG acts as a base and becomes protonated, the C=N double bond character is altered within the delocalized guanidinium cation. This change would be reflected in a shift of this characteristic IR band, allowing for the in-situ monitoring of the catalyst's state during a reaction. The formation of adducts, such as those between TMG and zinc complexes, has been successfully characterized using FT-IR spectroscopy, demonstrating the utility of this technique.

Table 5.3.1: Spectroscopic Data for this compound

| Technique | Solvent/Medium | Observed Signal(s) | Source |

|---|---|---|---|

| ¹H NMR | CDCl₃ | δ 1.22 (s, 9H, C(CH₃)₃), 2.67 (s, 12H, N(CH₃)₂) | |

| ¹³C NMR | - | Spectra available and can be used for structural analysis. | |

| IR | Neat | ~1620 cm⁻¹ (C=N stretch) |

Applications of 2 Butyl 1,1,3,3 Tetramethylguanidine in Polymer Science and Materials Synthesis

2-Butyl-1,1,3,3-tetramethylguanidine in Nanomaterial Synthesis

Use in Reverse Micelle Systems for Nanoparticle Formation

Reverse micelles are nanosized water droplets dispersed within a continuous oil phase, stabilized by surfactant molecules at the water/oil interface. nih.govresearchgate.net These systems are widely employed as "nanoreactors" because they provide a confined environment for controlling the size, shape, and distribution of synthesized nanoparticles. nih.govresearchgate.netscispace.com The core of the reverse micelle can house aqueous reactants, and the size of this core can be precisely tuned, which in turn dictates the dimensions of the resulting nanoparticles. nih.govresearchgate.net

A significant advancement in this area involves the use of this compound (TMBG) to create a novel type of "switchable" solvent system known as reversible ionic liquids (RevILs). acs.org These RevILs can form reverse micelles that serve as templates for nanoparticle synthesis. The process is initiated by bubbling carbon dioxide (CO₂) through a mixture of TMBG and a straight-chain alcohol. This reaction converts the neutral molecular liquids into an ionic liquid. acs.org This ionic liquid can then structure itself into reverse micelles, encapsulating a polar phase where nanoparticle precursors can be dissolved. This method offers a sustainable and recyclable approach to nanoparticle synthesis. acs.org

Synthesis of Metal Nanoparticles with this compound-Based RevILs

The reversible ionic liquids (RevILs) formed from this compound serve as an effective medium for the synthesis of metal nanoparticles, such as gold (Au). acs.org In this system, a gold salt is contained within the reverse micelles formed by the TMBG-based RevIL. The reduction of the gold salt leads to the formation of gold nanoparticles within the confined space of the micellar core. acs.org

A key advantage of this system is its recyclability. After the nanoparticles are formed and deposited, the RevIL can be "switched" back to its original molecular liquid form by heating or sparging with an inert gas, which drives off the CO₂. acs.org This process regenerates the TMBG and alcohol, allowing the entire system to be recycled for subsequent batches of nanoparticle synthesis, requiring only the addition of more metal salt and CO₂. acs.org Research has demonstrated the successful formation, dissolution, and reformation of the reverse micelle system and has confirmed the synthesis of gold nanoparticles using this method. acs.org

Table 1: Characteristics of TMBG-Based RevIL System for Nanoparticle Synthesis

| Feature | Description | Reference |

|---|---|---|

| Components | This compound (TMBG), a straight-chain alcohol, Carbon Dioxide (CO₂) | acs.org |

| Mechanism | CO₂ reacts with TMBG and alcohol to form a reversible ionic liquid (RevIL) that self-assembles into reverse micelles. | acs.org |

| Function | Reverse micelles act as nanoreactors or templates to control the size of the synthesized metal nanoparticles. | nih.govacs.org |

| Target Nanoparticle | Gold (Au) nanoparticles have been successfully synthesized. | acs.org |

| Key Advantage | The system is fully recyclable; the RevIL can be switched back to its precursor molecules by removing CO₂. | acs.org |

Novel Materials Derived from this compound-Catalyzed Reactions

This compound, also known as 2-tert-Butyl-1,1,3,3-tetramethylguanidine (B31305) or Barton's Base, is a strong, non-nucleophilic organic base that serves as an effective catalyst in various polymerization reactions. wikipedia.org Its catalytic activity is instrumental in the creation of high-performance polymers and specialty materials with enhanced properties. chemimpex.com

The incorporation of this guanidine (B92328) base into polymer formulations has been shown to improve the thermal stability and mechanical strength of the resulting materials. chemimpex.com This makes it a valuable component in the production of polymers intended for demanding applications, such as those in the aerospace and automotive industries. chemimpex.com For instance, it has been effectively employed as a catalyst in the polymerization of polyesters, where its use can influence the final properties of the polymer. The strong basicity of the compound also makes it suitable for manufacturing polymers and resins used in coatings and adhesives.

While direct research on this compound for certain novel polymers is specific, the catalytic potential of similar guanidine compounds highlights the possibilities. For example, the related compound 1,1,3,3-tetramethylguanidine (B143053) (TMG) has been used to initiate the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides. This process yields well-defined polysarcosine, a type of polypeptide, with controlled molecular weights and narrow molecular weight distributions. acs.org This demonstrates the utility of guanidine catalysts in producing advanced biomaterials and other precision polymers.

Table 2: Polymer Applications of this compound as a Catalyst

| Polymer Type / Application | Role of Catalyst | Resulting Material Properties | Reference |

|---|---|---|---|

| High-Performance Polymers | General catalyst in polymerization | Enhanced thermal stability and mechanical strength | chemimpex.com |

| Polyesters | Polymerization catalyst | Influences final polymer characteristics | |

| Coatings and Adhesives | Catalyst for polymer and resin manufacturing | Suitable for specialty applications | |

| Polysarcosine (via related TMG catalyst) | Initiator for Zwitterionic Ring-Opening Polymerization | Well-defined polypeptides with controlled molecular weight | acs.org |

Sustainable Aspects and Future Research Directions

Green Chemistry Principles Applied to 2-Butyl-1,1,3,3-tetramethylguanidine Utilization

The application of this compound (BTMG) in organic synthesis is increasingly aligned with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mlsu.ac.in BTMG's high efficiency as a strong, non-nucleophilic base allows for cleaner and more atom-economical reactions, a core tenet of sustainable chemistry. greenchemistry-toolkit.org Its utility is particularly noted in processes that minimize waste generation, reduce energy consumption, and can be adapted for use with renewable feedstocks.

The following table summarizes the application of green chemistry principles in the context of BTMG utilization:

| Green Chemistry Principle | Application in this compound Systems |

| Waste Prevention | High reaction yields lead to less waste. Efficient catalysis can shorten synthetic routes, reducing overall waste. greenchemistry-toolkit.org |

| Atom Economy | Promotes reactions that maximize the incorporation of reactant atoms into the final product. greenchemistry-toolkit.org |

| Safer Solvents and Auxiliaries | Enables reactions under solvent-free conditions, reducing the need for hazardous organic solvents. |

| Energy Efficiency | High catalytic efficiency can lead to reactions at milder conditions, thus lowering energy consumption. |

| Catalysis | Acts as an efficient organocatalyst, which is often preferable to stoichiometric reagents. |

Strategies for Catalyst and Solvent Recycling in this compound Systems

While this compound offers advantages in various chemical transformations, its sustainable use is further enhanced by the implementation of effective catalyst and solvent recycling strategies. The recovery and reuse of both the catalyst and the reaction medium are critical from both economic and environmental standpoints. mdpi.com

For heterogeneous systems where BTMG might be immobilized on a solid support, mechanical separation methods such as filtration or centrifugation can be employed for its recovery. mdpi.com However, for homogeneous reactions where BTMG is dissolved in the reaction mixture, more advanced techniques are required. Organic solvent nanofiltration (OSN) presents a promising method for separating homogeneous catalysts from the product stream without the need for high energy consumption, allowing for the potential reuse of the catalyst and solvent. rsc.org

Another approach involves the use of biphasic systems, where the BTMG catalyst resides in a phase that is easily separated from the product phase. This can be achieved through the use of immiscible solvents or by modifying the catalyst to be soluble in a specific phase, such as an ionic liquid, which can then be separated and reused. The choice of separation technique is contingent on the specific reaction conditions and the physical properties of the catalyst and solvent.

The table below outlines potential strategies for recycling in BTMG-mediated systems:

| Recycling Strategy | Description | Applicability to BTMG Systems |

| Filtration/Centrifugation | Mechanical separation of a solid catalyst from a liquid reaction mixture. mdpi.com | Applicable if BTMG is heterogenized on a solid support. |

| Organic Solvent Nanofiltration (OSN) | A membrane-based separation technique to recover dissolved catalysts and ligands. rsc.org | Potentially effective for homogeneous reactions involving BTMG, allowing for its recovery and reuse along with the solvent. |

| Biphasic Catalysis | The reaction occurs at the interface of two immiscible liquid phases, with the catalyst retained in one phase for easy separation. | BTMG could be functionalized to be soluble in a specific phase (e.g., fluorous or ionic liquid) to facilitate separation and recycling. |

| Distillation | Separation based on differences in boiling points. | May be applicable if there is a significant difference in volatility between BTMG, the solvent, and the reaction products. |

Future Prospects for this compound in Emerging Chemical Technologies

The unique properties of this compound position it as a valuable compound for various emerging chemical technologies. Its strong basicity and catalytic activity are being explored in new and innovative applications beyond traditional organic synthesis.

In the field of polymer chemistry, BTMG is utilized in the creation of high-performance materials. chemimpex.com Its incorporation into polymer formulations has been shown to enhance both thermal stability and mechanical strength, making it a valuable component in the production of specialty polymers for demanding sectors such as the automotive and aerospace industries. chemimpex.com As a catalyst, it is employed in various polymerization reactions, for instance, in the ring-opening polymerization of cyclic esters to form polyesters with controlled properties.

Furthermore, BTMG is finding a role in the development of advanced materials for sustainable energy solutions. It is used in electrochemical studies that aid in the creation of new materials for batteries and fuel cells. chemimpex.com In the realm of pharmaceutical development, its properties are being leveraged in drug formulation processes to potentially improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com

The following table highlights potential future applications of BTMG:

| Emerging Technology | Role of this compound |

| High-Performance Polymers | Enhances thermal stability and mechanical strength of specialty polymers. chemimpex.com |

| Advanced Materials for Energy | Used in electrochemical research for the development of battery and fuel cell materials. chemimpex.com |

| Pharmaceutical Formulation | Investigated for its potential to improve the properties of active pharmaceutical ingredients. chemimpex.com |

| Organocatalysis | Continued development as a versatile and efficient catalyst for novel organic transformations. |

Addressing Challenges and Opportunities in this compound Research

Despite its utility, research involving this compound faces certain challenges that also present opportunities for further investigation and development. A key challenge is the compound's sensitivity to moisture, which can lead to hydrolysis. orgsyn.org This necessitates careful handling and storage under inert conditions to maintain its reactivity. orgsyn.org While this is a common requirement for many organometallic and strong base reagents, developing more stable guanidine-based catalysts remains an active area of research.

Opportunities in BTMG research lie in the expansion of its catalytic applications. There is potential to design and synthesize novel chiral derivatives of BTMG for use in asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals. Furthermore, the development of robust methods for immobilizing BTMG on solid supports would facilitate its use in continuous flow reactors and simplify catalyst recovery and reuse, aligning with the principles of green and sustainable chemistry. mdpi.com

Another avenue for future research is the in-depth mechanistic study of BTMG-catalyzed reactions. A more thorough understanding of the reaction pathways and the role of the catalyst can lead to the optimization of existing processes and the discovery of new synthetic methodologies. The exploration of BTMG in combination with other catalytic systems, such as transition metals, could also unlock novel reactivity and expand its synthetic utility.

The table below summarizes the challenges and corresponding research opportunities for BTMG:

| Challenge | Research Opportunity |

| Moisture Sensitivity | Development of more hydrolytically stable guanidine-based catalysts. Investigation of protective strategies during synthesis and application. orgsyn.org |

| Homogeneous Nature of Catalysis | Development of effective heterogenization techniques for simplified catalyst separation and reuse in continuous processes. mdpi.com |

| Limited Scope in Asymmetric Catalysis | Design and synthesis of novel chiral BTMG derivatives for stereoselective transformations. |

| Mechanistic Understanding | Detailed kinetic and computational studies to elucidate reaction mechanisms, leading to more efficient and selective processes. |

Q & A

Q. What are the primary synthetic applications of BTMG in organic chemistry, and how does it compare to traditional inorganic bases?

BTMG (Barton’s base) is a sterically hindered guanidine base widely used as a catalyst in nucleophilic aromatic substitution (SNAr) and coupling reactions. It outperforms traditional bases like potassium carbonate by enabling milder reaction conditions (e.g., ambient temperature) and higher yields in oxygen-sensitive reactions. For example, it promotes the synthesis of dinaphthyl ethers via SNAr between naphthols and fluoronaphthalenes . Compared to inorganic bases, BTMG reduces side reactions due to its poor nucleophilicity and strong basicity (pKa ~25 in DMSO) .

Q. What purification methods are recommended when using BTMG in reactions where precipitate formation is observed?

BTMG may form precipitates during storage or reactions due to moisture sensitivity. Filtration under inert atmosphere (e.g., nitrogen) is recommended to isolate the pure liquid base. Storage under anhydrous conditions (e.g., molecular sieves) minimizes degradation. Post-reaction workup often involves aqueous extraction, as BTMG is water-soluble, enabling easy separation from organic products .

Q. What safety precautions are necessary when handling BTMG in laboratory settings?

BTMG is classified as acutely toxic (Oral Category 4) and corrosive (Skin Corrosion Category 1B). Key precautions include:

- Use of N95 masks, gloves, and eye protection.

- Working in a fume hood to avoid inhalation.

- Storage in airtight containers away from acids or oxidizing agents. Hazardous decomposition products (e.g., NOx) may form under high heat .

Q. What are the key physical properties of BTMG that influence its reactivity and application in synthesis?

Advanced Research Questions

Q. How can researchers optimize BTMG catalytic conditions in SuFEx click chemistry to minimize catalyst loading and reaction time?

BTMG acts synergistically with hexamethyldisilazane (HMDS) in Accelerated SuFEx Click Chemistry (ASCC), enabling rapid S–O bond formation. Optimization strategies include:

- Catalyst loading : As low as 1 mol% BTMG achieves >90% yield in minutes.

- Solvent choice : Dichloromethane (DCM) or THF enhances reaction efficiency.

- Additive ratio : A 1:1 BTMG:HMDS molar ratio maximizes silicon-mediated activation . Example protocol: Combine 1 mol% BTMG, HMDS, and substrates in DCM under argon; monitor via TLC .

Q. What analytical techniques are most effective for characterizing BTMG derivatives, especially when unexpected isomers form?

- NMR spectroscopy : Distinguishes isomers via chemical shifts (e.g., 2-formyl-BTMG vs. urea derivatives ).

- X-ray crystallography : Resolves hydrogen-bonding networks and steric effects, as seen in 2-acetyl-BTMG derivatives (space group P21/n, β = 103.1°) .

- GC-MS : Monitors purity and detects byproducts (e.g., ≥97% purity by GC ).

Q. How does BTMG facilitate radical-mediated reactions, and what are the mechanistic implications?

BTMG promotes radical generation in inert atmospheres by stabilizing transition states through hydrogen-bonding interactions. For example, in radical ring-opening acylations, BTMG deprotonates oxime esters to form nitrile radicals, which undergo cross-coupling with aldehydes. Key mechanistic steps:

Q. In CO₂ capture studies, how is BTMG or its derivatives employed, and what methodological considerations are critical?

BTMG-based ionic liquids (e.g., poly(1,1,3,3-tetramethylguanidine acrylate)) exhibit high CO₂ solubility (up to 0.5 mol CO₂/mol solvent at 25 °C). Methodological considerations:

- Pressure dependence : Solubility increases linearly up to 10 MPa .

- Temperature control : Exothermic absorption requires cooling to maintain efficiency.

- Regeneration : Heating to 80–100 °C releases CO₂, enabling solvent reuse .

Data Contradiction Analysis

Q. How should researchers address contradictions in synthetic outcomes when using BTMG, such as unexpected isomer formation?

Example: Reaction of 1,1,3,3-tetramethylguanidine with formylating agents yields 1,1-dimethyl-3-dimethylaminomethylene-urea instead of the expected 2-formyl-BTMG . Resolution strategies:

- Mechanistic reevaluation : Probe intermediates via in situ IR or DFT calculations.

- Condition screening : Test alternative solvents (e.g., acetonitrile vs. DMF) or temperatures.

- Isolation techniques : Use column chromatography with silica gel or reverse-phase HPLC .

Methodological Tables

Table 1: Comparison of BTMG with Traditional Bases in SNAr Reactions

| Base | Yield (%) | Reaction Time (h) | Temperature (°C) | Side Products |

|---|---|---|---|---|

| BTMG | 92 | 6 | 25 | <5% |

| K₂CO₃ | 75 | 24 | 80 | 15% |

| DBU | 85 | 12 | 40 | 10% |

Table 2: Optimal Conditions for BTMG-Catalyzed SuFEx Reactions

| Parameter | Value |

|---|---|

| Catalyst loading | 1 mol% BTMG |

| Additive | 1 mol% HMDS |

| Solvent | DCM |

| Temperature | 25 °C |

| Reaction time | 5–30 minutes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.